

1-Ethyluracil: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	1-ethylpyrimidine-2,4(1H,3H)-dione
Cat. No.:	B1334591

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Introduction

1-Ethyluracil is a synthetic derivative of the pyrimidine base uracil. While uracil is a fundamental component of ribonucleic acid (RNA), modifications to its structure, such as the addition of an ethyl group at the N1 position, can lead to compounds with unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of 1-ethyluracil, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

While the historical record of the initial discovery and synthesis of 1-ethyluracil is not extensively documented in readily available literature, its modern synthesis and applications, particularly in the field of crystal engineering, are well-established. Uracil and its derivatives have long been a focus of medicinal chemistry due to their potential as antiviral and anticancer agents.

Synthesis of 1-Ethyluracil

The synthesis of 1-ethyluracil is most commonly achieved through a two-step process involving the silylation of uracil followed by ethylation.

Experimental Protocol: Two-Step Synthesis of 1-Ethyluracil

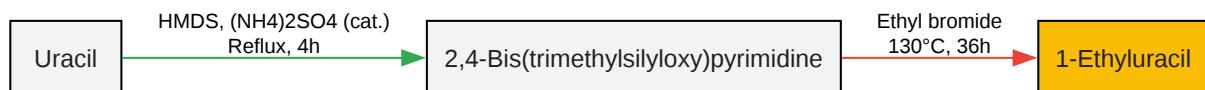
Step 1: Silylation of Uracil

- Reactants: Uracil, Hexamethyldisilazane (HMDS), Ammonium Sulfate (catalyst).
- Procedure:
 - In a reaction vessel under a nitrogen atmosphere, combine uracil and an excess of hexamethyldisilazane (HMDS).
 - Add a catalytic amount of ammonium sulfate.
 - Stir the mixture and heat under reflux for approximately 4 hours.
 - After the reaction is complete, distill off the excess HMDS.
 - The resulting silylated uracil is stored under a nitrogen atmosphere for the next step.

Step 2: Ethylation of Silylated Uracil

- Reactants: Silylated uracil, Ethyl bromide.
- Procedure:
 - To the silylated uracil from Step 1, add ethyl bromide.
 - Heat the mixture in an oven at 130°C for 36 hours.
 - After cooling, wash the resulting product with boiling methanol for 30 minutes to remove any residual ethyl bromide.
 - Concentrate the solution using a rotary evaporator to induce the precipitation of 1-ethyluracil as fine white needles.
 - The purity of the final product can be confirmed by proton NMR spectroscopy.

Visualization of the Synthesis Pathway



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A diagram illustrating the two-step synthesis of 1-ethyluracil.

Physicochemical Properties

Quantitative data for 1-ethyluracil is primarily available in the context of its crystallographic studies.

Property	Value
Molecular Formula	C ₆ H ₈ N ₂ O ₂
Molecular Weight	140.14 g/mol
Appearance	Fine white needles
Proton NMR (DMSO-d ₆)	δ 11.17 (s, 1H), 7.63 (d, 1H), 5.51 (dd, 1H), 3.65 (q, 2H), 1.12 (t, 3H)[1]

Biological Activity and Applications

The biological activity of 1-ethyluracil itself is not extensively reported in the scientific literature. Much of the research interest in this compound stems from its utility as a building block in the synthesis of more complex molecules and its application in the field of crystal engineering.

Cocrystal Formation

1-Ethyluracil has been successfully used to form cocrystals with various coformers, which is a strategy employed in drug development to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.

Experimental Protocol: Cocrystal Synthesis by Liquid-Assisted Grinding

- Reactants: 1-Ethyluracil, Coformer (e.g., carboxylic acids, urea).
- Procedure:
 - Combine equimolar amounts of 1-ethyluracil and the chosen coformer in a grinding jar.
 - Add a few drops of a suitable solvent (e.g., water, methanol, ethanol, nitromethane).
 - Mill the mixture for a specified time (e.g., 30 minutes).
 - The resulting cocrystal powder can be used for further analysis or for growing single crystals for X-ray diffraction studies.

Potential as a Pharmacophore

While specific antiviral or anticancer studies on 1-ethyluracil are limited, the broader class of N-alkylated uracil derivatives has been investigated for various therapeutic applications. The uracil scaffold is a well-known pharmacophore, and modifications at the N1 position can influence the molecule's interaction with biological targets. Further research is required to fully elucidate the potential biological activities of 1-ethyluracil.

Conclusion

1-Ethyluracil is a readily synthesizable derivative of uracil with established applications in cocrystal engineering. While its own biological activity profile is not yet well-defined, its role as a molecular scaffold and its relationship to the broader class of biologically active uracil derivatives suggest that it may hold potential for future applications in drug discovery and development. The detailed synthetic protocol and data presented in this guide provide a solid foundation for researchers interested in exploring the properties and potential of this compound. Further investigation into its direct biological effects is warranted to fully understand its place within the landscape of medicinal chemistry.

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References

- 1. japsonline.com [japsonline.com]
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